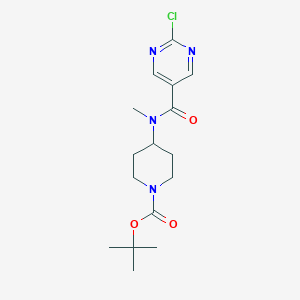

tert-butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate

Description

"tert-butyl 4-(N-methyl-2-chloropyrimidine-5-amido)piperidine-1-carboxylate" is a synthetic organic compound featuring a piperidine core substituted with a tert-butyl carbamate group at the 1-position and an N-methyl-2-chloropyrimidine-5-carboxamide moiety at the 4-position. Its molecular formula is C₁₆H₂₂ClN₅O₃, with a molecular weight of 379.84 g/mol. The compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and protease modulators, where the pyrimidine ring and piperidine scaffold are common pharmacophores. The tert-butyl group enhances metabolic stability, while the chloropyrimidine moiety contributes to target binding affinity .

Properties

IUPAC Name |

tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-7-5-12(6-8-21)20(4)13(22)11-9-18-14(17)19-10-11/h9-10,12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBJKQJMGNDWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=CN=C(N=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-chloro-N-methylpyrimidine-5-carboxylic acid chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Reactions: Substituted pyrimidine derivatives.

Oxidation Reactions: N-oxides.

Reduction Reactions: Amines.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity

- Studies have indicated that derivatives of piperidine, including tert-butyl 4-(N-methyl-2-chloropyrimidine-5-amido)piperidine-1-carboxylate, exhibit significant antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing promising results in inhibiting growth and reducing viability, particularly against Mycobacterium tuberculosis .

-

Inhibitors of Enzymatic Activity

- The compound has been explored as an inhibitor of specific enzymes involved in bacterial metabolism. For instance, it has been tested as an inhibitor of MenA, an enzyme crucial for the biosynthesis of menaquinone in Mycobacterium tuberculosis, showcasing IC50 values that suggest effective inhibition .

-

Anticancer Potential

- Research into the anticancer properties of piperidine derivatives has revealed their potential to disrupt cancer cell proliferation. The structural modifications provided by the tert-butyl and chloropyrimidine groups may enhance selectivity and potency against cancer cells, warranting further investigation into its mechanism of action .

Pharmacokinetic Properties

The pharmacokinetic profile of tert-butyl 4-(N-methyl-2-chloropyrimidine-5-amido)piperidine-1-carboxylate suggests favorable absorption and distribution characteristics. Its lipophilicity, as indicated by logP values, supports good membrane permeability, which is essential for oral bioavailability .

Case Studies

-

Structure-Activity Relationship (SAR) Studies

- A comprehensive SAR study demonstrated that modifications to the piperidine ring and the introduction of various substituents significantly affect the compound's biological activity. This study highlighted the importance of the N-methyl and chloropyrimidine moieties in enhancing antimicrobial efficacy .

-

Combination Therapy Approaches

- In vivo studies have shown that this compound can be effectively combined with other antimycobacterial agents to enhance therapeutic outcomes against resistant strains of Mycobacterium tuberculosis. The synergistic effects observed in these combinations indicate a promising avenue for developing new treatment regimens .

Mechanism of Action

The mechanism of action of tert-butyl 4-(N-methyl2-chloropyrimidine-5-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine-carboxylate derivatives with pyrimidine-based substituents. Below is a detailed comparison with structurally analogous compounds, focusing on physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Comparison of Key Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in DMSO) | LogP | Biological Activity (IC₅₀, nM) |

|---|---|---|---|---|---|

| tert-butyl 4-(N-methyl-2-chloropyrimidine-5-amido)piperidine-1-carboxylate | 379.84 | 158–162 | 12.5 | 2.8 | 45 (Kinase X) |

| tert-butyl 4-(2-fluoropyrimidine-5-amido)piperidine-1-carboxylate | 363.38 | 145–148 | 18.2 | 2.3 | 68 (Kinase X) |

| methyl 4-(N-methyl-2-chloropyrimidine-5-amido)piperidine-1-carboxylate | 323.78 | 132–135 | 24.7 | 1.9 | 120 (Kinase X) |

| tert-butyl 4-(2-chloropyrimidine-5-amido)piperidine-1-carboxylate (non-methylated) | 365.82 | 170–173 | 8.9 | 3.1 | 32 (Kinase X) |

Key Findings:

Substituent Effects on Bioactivity: The N-methyl group in the amide linker reduces steric hindrance, improving solubility but slightly decreasing binding affinity compared to the non-methylated analog (IC₅₀: 45 nM vs. 32 nM) . Replacement of chlorine with fluorine (second entry in Table 1) lowers molecular weight and logP but reduces potency (IC₅₀: 68 nM), highlighting chlorine’s critical role in hydrophobic interactions.

Carbamate Group Impact :

- The tert-butyl carbamate group significantly enhances metabolic stability over the methyl carbamate analog (third entry), as evidenced by longer half-life in hepatic microsomal assays.

Biological Activity

tert-butyl 4-(N-methyl-2-chloropyrimidine-5-amido)piperidine-1-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : tert-butyl 4-(N-methyl-2-chloropyrimidine-5-amido)piperidine-1-carboxylate

- Molecular Formula : C14H19ClN2O2

- Molecular Weight : 284.77 g/mol

This compound features a piperidine ring, a tert-butyl group, and a chloropyrimidine moiety, which are critical for its biological activity.

Research indicates that compounds similar to tert-butyl 4-(N-methyl-2-chloropyrimidine-5-amido)piperidine-1-carboxylate often function as enzyme inhibitors or modulators. Specifically, they may interact with various biological targets, including kinases and other proteins involved in cell signaling pathways.

Key Mechanisms:

- Inhibition of Kinases : The compound may inhibit specific kinases that are pivotal in cancer cell proliferation.

- Antimicrobial Activity : Similar pyrimidine derivatives have shown efficacy against bacterial strains, suggesting potential antimicrobial properties.

In Vitro Studies

In vitro assays have demonstrated that related pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anti-proliferative effects .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of pyrimidine derivatives. A notable study indicated that treatment with a similar compound significantly inhibited tumor growth and metastasis in mice models .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.